molecular formula C7H3F3N2 B157043 5-(Trifluoromethyl)pyridine-2-carbonitrile CAS No. 95727-86-9

5-(Trifluoromethyl)pyridine-2-carbonitrile

Cat. No. B157043
CAS RN: 95727-86-9
M. Wt: 172.11 g/mol
InChI Key: WDSCJULUXJSJOX-UHFFFAOYSA-N
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Description

“5-(Trifluoromethyl)pyridine-2-carbonitrile” is a chemical compound that contains a pyridine ring, a trifluoromethyl group (-CF3), and a nitrile group (-CN). The trifluoromethyl group is characterized by the presence of three fluorine atoms and a methyl group . The compound is used as an intermediate in the synthesis of various agrochemical and pharmaceutical compounds .


Synthesis Analysis

The synthesis of “5-(Trifluoromethyl)pyridine-2-carbonitrile” and its derivatives generally involves two main methods. One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “5-(Trifluoromethyl)pyridine-2-carbonitrile” is characterized by a pyridine ring, a trifluoromethyl group, and a nitrile group. The unique physicochemical properties of this compound are thought to be due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety .


Chemical Reactions Analysis

The chemical reactions involving “5-(Trifluoromethyl)pyridine-2-carbonitrile” are characterized by the condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Trifluoromethyl)pyridine-2-carbonitrile” are influenced by the presence of the trifluoromethyl group and the pyridine ring. The introduction of the formyl group into position “2” of the boronic acids causes a significant increase of acidity .

Scientific Research Applications

Agrochemical Industry

5-(Trifluoromethyl)pyridine-2-carbonitrile: is a key intermediate in the synthesis of various agrochemicals. Its derivatives are primarily used for crop protection, offering effective pest control due to the unique properties imparted by the trifluoromethyl group . For instance, it’s involved in the production of fluazifop-butyl, a herbicide that targets grassy weeds in soybean and peanut crops.

Pharmaceutical Development

In the pharmaceutical sector, this compound serves as a structural motif in active ingredients. Its derivatives have been incorporated into several FDA-approved drugs, including antivirals and antitumor agents. Ongoing research explores its potential in new drug candidates, particularly due to its influence on the pharmacokinetic properties of molecules .

Material Science

The trifluoromethyl group in 5-(Trifluoromethyl)pyridine-2-carbonitrile contributes to the development of advanced materials. Its derivatives are used as building blocks in creating polymers and coatings with enhanced durability and chemical resistance. This is crucial for producing materials that can withstand harsh environmental conditions .

Environmental Science

Derivatives of 5-(Trifluoromethyl)pyridine-2-carbonitrile are being studied for their environmental applications, particularly in the development of eco-friendly pesticides. These compounds offer a balance between efficacy and reduced environmental impact, which is a significant concern in sustainable agriculture practices .

Analytical Chemistry

In analytical chemistry, 5-(Trifluoromethyl)pyridine-2-carbonitrile is utilized for its strong electron-withdrawing properties, which enhance the sensitivity and selectivity of various analytical methods. It’s particularly useful in chromatography and mass spectrometry, aiding in the accurate detection and quantification of complex samples .

Synthetic Chemistry

This compound is instrumental in synthetic chemistry, where it’s used as an intermediate in various chemical reactions. Its presence in a molecule can significantly alter the reactivity, making it a valuable component in the synthesis of complex organic compounds. It’s also used in the development of new synthetic methodologies .

Safety and Hazards

“5-(Trifluoromethyl)pyridine-2-carbonitrile” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The demand for “5-(Trifluoromethyl)pyridine-2-carbonitrile” derivatives has been increasing steadily in the last 30 years. It is expected that many novel applications of this compound will be discovered in the future .

properties

IUPAC Name

5-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2/c8-7(9,10)5-1-2-6(3-11)12-4-5/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSCJULUXJSJOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364197
Record name 5-(Trifluoromethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)pyridine-2-carbonitrile

CAS RN

95727-86-9
Record name 5-(Trifluoromethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 95727-86-9
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Synthesis routes and methods I

Procedure details

Copper (I) cyanide (14.1 g) and 2-bromo-5-trifluoromethylpyridine (3.00 g, 13.3 mmol) in dry DMSO (70 mL) were combined and heated at 180° C. for 2 hours, cooled, and poured into NH4OH (3M). The mixture was then extracted with ethyl acetate (3×500 mL), washed with water (1×200 mL), dried (MgSO4), filtered and the filtrate concentrated under reduced pressure to provide the title compound. 1H NMR (DMSO, 300 MHz) δ 8.22 (m, 1H), 8.42 (m, 1H), 9.01 (s, 1H).
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
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Quantity
70 mL
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Reaction Step Four

Synthesis routes and methods II

Procedure details

To an ice-cooled solution of 5-(trifluoromethyl)pyridin-2-ol (10.24 g, 62.8 mmol) in anhydrous dichloromethane (200 ml) was added triethylamine (9.63 ml, 69 mmol), followed by dropwise addition of trifluoromethanesulfonic anhydride (12.68 ml, 75.4 mmol). The resulting mixture was stirred at room temperature for 2 hours. The mixture was washed with water (500 ml) and the aqueous layer extracted with dichloromethane (2×100 ml). The combined organic layers were washed with water (2×300 ml), brine (150 ml), then dried over Na2SO4, filtered through a 1 inch plug of silica gel and evaporated. The residue was dissolved in anhydrous N,N-dimethylformamide (150 ml) and zinc cyanide (3.98 g, 33.9 mmol) was added followed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (3.56 g, 3.09 mmol). The mixture was degassed and heated at 80° C. overnight. The cooled reaction mixture was diluted with water (600 ml) and extracted with ethyl acetate (3×150 ml). The combined organic layers were washed with water (2×250 ml), brine (150 ml), dried (Na2SO4) and evaporated. The residue was purified by column chromatography on silica eluting with a gradient rising from neat iso-hexanes to 10% Et2O in iso-hexanes to give the title compound (8 g, 75%) as a white solid.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.24 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
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Reaction Step One
Quantity
9.63 mL
Type
reactant
Reaction Step Two
Quantity
12.68 mL
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four
Quantity
3.98 g
Type
catalyst
Reaction Step Five
Quantity
3.56 g
Type
catalyst
Reaction Step Six
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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